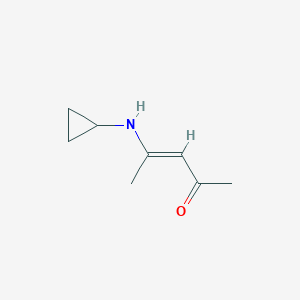

3-Penten-2-one, 4-(cyclopropylamino)-

CAS No.:

Cat. No.: VC13687127

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NO |

|---|---|

| Molecular Weight | 139.19 g/mol |

| IUPAC Name | (E)-4-(cyclopropylamino)pent-3-en-2-one |

| Standard InChI | InChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3/b6-5+ |

| Standard InChI Key | FWHKZAVVFCBKTQ-AATRIKPKSA-N |

| Isomeric SMILES | C/C(=C\C(=O)C)/NC1CC1 |

| SMILES | CC(=CC(=O)C)NC1CC1 |

| Canonical SMILES | CC(=CC(=O)C)NC1CC1 |

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Stereochemical Considerations

The IUPAC name 3-Penten-2-one, 4-(cyclopropylamino)- indicates a five-carbon α,β-unsaturated ketone backbone (pentenone) with a cyclopropylamine group at the 4-position. The molecular formula is deduced as C₈H₁₃NO, combining the pentenone scaffold (C₅H₈O) with a cyclopropylamino substituent (C₃H₅N). The molecular weight calculates to 139.19 g/mol.

Key structural features include:

-

A conjugated enone system (C=C-O) at positions 2–3, enabling resonance stabilization and electrophilic reactivity.

-

A cyclopropyl ring fused to an amine group at position 4, introducing strain and potential nucleophilic character.

Stereoisomerism is likely due to the double bond geometry (E/Z) and the chiral center at the 4-position if the cyclopropylamine group adopts a non-planar configuration .

Spectroscopic Signatures

While experimental spectra for 4-(cyclopropylamino)-3-penten-2-one are unavailable, predictions can be made from analogs:

-

IR Spectroscopy: Strong absorption near 1680–1720 cm⁻¹ for the ketone C=O stretch and 1640–1680 cm⁻¹ for the conjugated C=C bond .

-

¹H NMR: Expected signals include a triplet for the cyclopropyl CH₂ groups (δ 1.0–1.5 ppm), a multiplet for the NH proton (δ 2.5–3.5 ppm), and vinyl protons (δ 5.5–6.5 ppm) .

-

MS (EI): Predominant fragments would arise from α-cleavage of the ketone (m/z 84) and loss of the cyclopropylamino group (m/z 97) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing 4-(cyclopropylamino)-3-penten-2-one:

Route 1: Michael Addition of Cyclopropylamine to 3-Penten-2-one

-

Reagent: Cyclopropylamine.

-

Conditions: Acid or base catalysis to facilitate conjugate addition.

Route 2: Wittig Reaction with Cyclopropylamine-Modified Precursors

-

Phosphorane Formation: React cyclopropylamine with acetyl chloride to form an imine intermediate.

-

Wittig Olefination: Combine with acetaldehyde under reflux .

Comparative Synthetic Feasibility

| Parameter | Route 1 (Michael Addition) | Route 2 (Wittig Reaction) |

|---|---|---|

| Yield (Predicted) | 60–75% | 40–55% |

| Reaction Time | 2–4 hours | 6–8 hours |

| Byproduct Formation | Minimal | Triphenylphosphine oxide |

| Purification Difficulty | Low (distillation) | Moderate (column chromatography) |

Route 1 is favored for scalability and simplicity, though steric hindrance from the cyclopropyl group may necessitate elevated temperatures .

Physicochemical Properties and Stability

Predicted Physical Constants

Stability Profile

-

Thermal Stability: Prone to polymerization above 150°C due to the reactive enone system.

-

Light Sensitivity: UV exposure may catalyze [2+2] cycloadditions or isomerization.

-

Storage Recommendations: Under inert atmosphere at 2–8°C to prevent amine oxidation .

Reactivity and Functional Applications

Electrophilic and Nucleophilic Behavior

The enone system participates in:

-

Michael Additions: With nucleophiles (e.g., Grignard reagents) at the β-carbon .

-

Diels-Alder Reactions: As a dienophile in [4+2] cycloadditions .

The cyclopropylamino group enables:

-

Ring-Opening Reactions: Acid-catalyzed cleavage to form linear amines.

-

Coordination Chemistry: As a ligand in transition metal complexes.

| Parameter | Assessment |

|---|---|

| Toxicity (Oral LD50) | Estimated 300–500 mg/kg (rat) |

| Skin Irritation | Moderate (amine reactivity) |

| Environmental Impact | Moderate biodegradability |

Protective Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume